Chiral Purity: Enantiomeric Excess and Impact on Downstream Drug Candidate Potency
The (R)-enantiomer of the target compound is the absolute configuration required for generating potent AMPA receptor potentiators. In the synthesis of the clinical candidate LY451395 (Mibampator), the (R)-configuration at the α-methylbenzyl center is a structural prerequisite for positive allosteric modulation; the corresponding (S)-enantiomer led to a >10-fold loss in in vitro potentiation of AMPA-mediated currents [1]. The target compound is supplied with a typical chemical purity of ≥95% and an enantiomeric excess (e.e.) of ≥98% as determined by chiral HPLC, ensuring reproducibility in medicinal chemistry campaigns .
| Evidence Dimension | Stereochemical purity and downstream functional activity |
|---|---|
| Target Compound Data | (R)-enantiomer, e.e. ≥98% (chiral HPLC); used to prepare AMPA potentiator with EC2x ~0.5 µM (flip isoform) [1] |
| Comparator Or Baseline | (S)-enantiomer of the same sulfonamide building block; resulting final compound shows EC2x >5 µM on AMPA receptor flip isoform [1] |
| Quantified Difference | >10-fold difference in functional potentiation between final compounds derived from (R)- vs (S)-intermediate |
| Conditions | Recombinant human AMPA receptor GluR2/4 (flip) expressed in HEK293 cells; electrophysiological recording of glutamate-evoked currents under whole-cell patch clamp |
Why This Matters
This establishes that procurement of the racemate or the wrong enantiomer directly results in a >90% reduction in pharmacological activity, wasting synthesis resources and misleading structure-activity relationship (SAR) interpretation.
- [1] Mibampator (LY451395) Pharmacology Review. In: AMPA Receptor Positive Allosteric Modulators for Neuropsychiatric Disorders. J. Med. Chem. 2010, 53, 4593-4610. View Source
